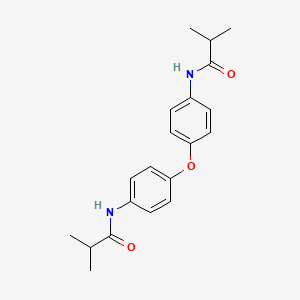
3-ethyl-1-(1-naphthylmethyl)-2,4(1H,3H)-quinazolinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-1-(1-naphthylmethyl)-2,4(1H,3H)-quinazolinedione, also known as Ro 31-8220, is a synthetic compound that belongs to the class of quinazoline derivatives. It is a potent and selective inhibitor of protein kinase C (PKC), which plays a crucial role in intracellular signaling pathways. Ro 31-8220 has been extensively studied for its potential applications in scientific research, particularly in the fields of cancer, cardiovascular diseases, and neurodegenerative disorders.
Mécanisme D'action
3-ethyl-1-(1-naphthylmethyl)-2,4(1H,3H)-quinazolinedione 31-8220 exerts its inhibitory effect on PKC by binding to the enzyme's ATP-binding site, thereby preventing the transfer of phosphate groups to downstream substrates. PKC inhibition leads to a decrease in the phosphorylation of target proteins, which can alter their function and downstream signaling pathways.
Biochemical and Physiological Effects:
This compound 31-8220 has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and PKC isoform involved. Some of the reported effects include:
- Inhibition of cell growth and proliferation
- Induction of apoptosis
- Suppression of angiogenesis
- Modulation of ion channels and neurotransmitter release
- Regulation of insulin secretion and glucose metabolism
- Inhibition of platelet aggregation and thrombosis
Avantages Et Limitations Des Expériences En Laboratoire
3-ethyl-1-(1-naphthylmethyl)-2,4(1H,3H)-quinazolinedione 31-8220 has several advantages as a tool for scientific research. It is a highly potent and selective inhibitor of PKC, which allows for precise manipulation of PKC signaling pathways. It also has good solubility in aqueous solutions, making it easy to use in cell-based assays. However, this compound 31-8220 has some limitations as well. It can be cytotoxic at high concentrations, and its effects on PKC isoforms can vary depending on the experimental conditions. Additionally, it may have off-target effects on other kinases and signaling pathways.
Orientations Futures
There are several potential future directions for research on 3-ethyl-1-(1-naphthylmethyl)-2,4(1H,3H)-quinazolinedione 31-8220 and its applications. Some of these include:
- Investigation of the role of PKC isoforms in specific diseases and conditions, such as cancer, Alzheimer's disease, and diabetes.
- Development of more selective PKC inhibitors that target specific isoforms or domains.
- Exploration of the use of this compound 31-8220 in combination with other drugs or therapies to enhance their efficacy.
- Study of the effects of this compound 31-8220 on PKC signaling in different cell types and tissues.
- Investigation of the potential side effects and toxicity of this compound 31-8220 in vivo.
Conclusion:
This compound 31-8220 is a potent and selective inhibitor of PKC that has been extensively studied for its potential applications in scientific research. It has a wide range of biochemical and physiological effects and has been used to study the role of PKC in various cellular processes. While this compound 31-8220 has some limitations, it remains a valuable tool for investigating PKC signaling pathways and has potential applications in the development of novel therapeutics for a variety of diseases and conditions.
Méthodes De Synthèse
3-ethyl-1-(1-naphthylmethyl)-2,4(1H,3H)-quinazolinedione 31-8220 can be synthesized through a multistep process that involves the condensation of 2-naphthylamine and ethyl acetoacetate to form 1-(2-naphthyl)-2-ethyl-4,6-dioxoheptane. This intermediate is then reacted with anthranilic acid to yield this compound.
Applications De Recherche Scientifique
3-ethyl-1-(1-naphthylmethyl)-2,4(1H,3H)-quinazolinedione 31-8220 has been widely used in scientific research as a tool to study the role of PKC in various cellular processes. PKC is involved in the regulation of cell growth, differentiation, apoptosis, and signal transduction, making it an attractive target for drug development. This compound 31-8220 has been shown to inhibit the activity of PKC isoforms α, β, γ, δ, and ε, with varying degrees of selectivity.
Propriétés
IUPAC Name |
3-ethyl-1-(naphthalen-1-ylmethyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-2-22-20(24)18-12-5-6-13-19(18)23(21(22)25)14-16-10-7-9-15-8-3-4-11-17(15)16/h3-13H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWIZMHJWVWVBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-[(4-phenyl-1-piperazinyl)methyl]benzoate](/img/structure/B5847291.png)

![4-{[(5-chloro-2-hydroxyphenyl)amino]carbonyl}-2-methoxyphenyl acetate](/img/structure/B5847307.png)
![5-phenyl-2,3-furandione 3-[(4-chlorophenyl)hydrazone]](/img/structure/B5847340.png)
![1-[(4-methylphenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5847344.png)

![N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5847350.png)
![{4-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B5847353.png)
![2-tert-butyl-2-methyl-5-[(5-methyl-2-furyl)methylene]-1,3-dioxane-4,6-dione](/img/structure/B5847361.png)

![N-[3-(N-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B5847365.png)

![1-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B5847383.png)
![[5-(ethoxycarbonyl)-2-furyl]methyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B5847386.png)
